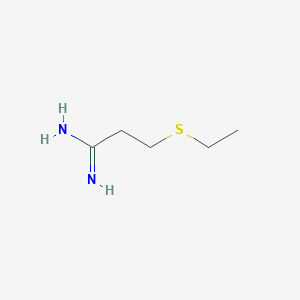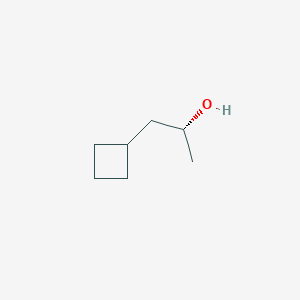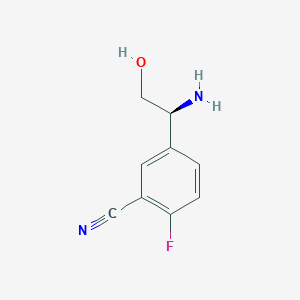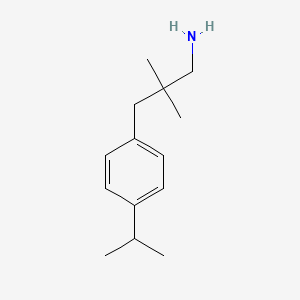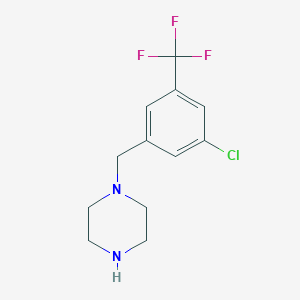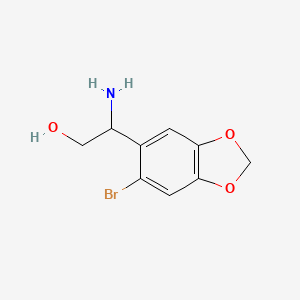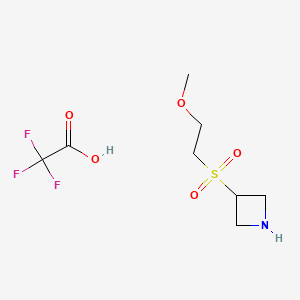
3-(2-Methoxyethanesulfonyl)azetidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the reductive amination of 4-fluoro-benzaldehyde with 3-azetidine carboxylic acid .
Industrial Production Methods: the general principles of azetidine synthesis, such as the use of ring strain to drive reactions and the stability of the azetidine ring, suggest that scalable methods could be developed based on existing synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive than related compounds like aziridines .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include strong acids and bases, oxidizing agents, and reducing agents. For example, the deprotection of azetidine-containing macrocycles often requires strongly acidic conditions, such as a mixture of trifluoroacetic acid, triisopropylsilane, and dichloromethane .
Major Products: The major products formed from the reactions of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid depend on the specific reaction conditions. For instance, oxidation reactions may yield sulfonyl derivatives, while reduction reactions could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid has several applications in scientific research. In organic synthesis, it is used as a building block for the construction of more complex molecules . In medicinal chemistry, azetidines are explored for their potential as amino acid surrogates and their use in peptidomimetic and nucleic acid chemistry . Additionally, azetidines have applications in drug discovery, polymerization, and as chiral templates .
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid involves its reactivity due to ring strain. The azetidine ring can undergo nucleophilic addition reactions, leading to the formation of various products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid include other azetidines and aziridines. For example, 3-(2-fluoroethyl)azetidine and methyl 3-(2-oxopropyl)azetidine-3-carboxylate are structurally related compounds .
Uniqueness: The presence of the methoxyethanesulfonyl group and the trifluoroacetic acid moiety makes it particularly interesting for synthetic and medicinal chemistry applications .
Eigenschaften
Molekularformel |
C8H14F3NO5S |
|---|---|
Molekulargewicht |
293.26 g/mol |
IUPAC-Name |
3-(2-methoxyethylsulfonyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO3S.C2HF3O2/c1-10-2-3-11(8,9)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,2-5H2,1H3;(H,6,7) |
InChI-Schlüssel |
FZLFGWKGYJNPNT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCS(=O)(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




